molecular formula C10H13FN2 B089578 1-(2-Fluorophenyl)piperazine CAS No. 1011-15-0

1-(2-Fluorophenyl)piperazine

Cat. No. B089578
CAS RN: 1011-15-0
M. Wt: 180.22 g/mol
InChI Key: IVTZRJKKXSKXKO-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)piperazine is a chemical compound of interest in various scientific fields, particularly in organic and medicinal chemistry.

Synthesis Analysis

  • The synthesis of related compounds involves condensation reactions, as seen in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, indicating similar methods could be applied to 1-(2-Fluorophenyl)piperazine (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

  • The molecular structure of related compounds shows a dihedral angle between the benzimidazole ring and the fluorophenyl ring, which might be relevant for understanding the structural properties of 1-(2-Fluorophenyl)piperazine (Özbey et al., 1998).

Chemical Reactions and Properties

  • 1-(2-Fluorophenyl)piperazine derivatives exhibit interesting chemical reactions and properties, such as the formation of tetrachlorocuprate and nitrate salts in organic-inorganic hybrid materials (Glaoui et al., 2017).

Physical Properties Analysis

  • The physical properties of related compounds, like 1-(2-Fluoro-4-Nitrophenyl)-4-(Prop-2-yn-1-yl)Piperazine, include crystallographic details, suggesting similar characteristics for 1-(2-Fluorophenyl)piperazine (Awasthi et al., 2014).

Chemical Properties Analysis

  • Chemical properties of similar compounds, such as N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine, reveal aspects like antimicrobial activities, which could be indicative of the chemical properties of 1-(2-Fluorophenyl)piperazine (Narendra Sharath Chandra et al., 2006).

Scientific Research Applications

  • Flunarizine Synthesis : Flunarizine, a drug used to treat migraines, dizziness, vestibular disorders, and epilepsy, is synthesized using compounds including 1-(2-Fluorophenyl)piperazine (Shakhmaev, Sunagatullina, & Zorin, 2016).

  • Novel Compound Synthesis and Docking Studies : A novel compound 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole has been synthesized, characterized, and analyzed through docking studies (Balaraju, Kalyani, & Laxminarayana, 2019).

  • Synthesis of Neuroleptic Agents : The synthesis of neuroleptic agents Fluspirilen and Penfluridol, involving compounds like 1-(2-Fluorophenyl)piperazine, highlights its role in pharmaceutical manufacturing (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).

  • Dopamine Uptake Inhibition : 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR-12909), a dopamine uptake inhibitor, was developed, showcasing the compound's application in neuroscience (Ironside et al., 2002).

  • Development of Therapeutic Agents for Cocaine Abuse : Research on derivatives of 1-(2-Fluorophenyl)piperazine for potential use in treating cocaine abuse has been conducted, demonstrating the compound's significance in addiction medicine (Hsin et al., 2002).

  • Study of Serotonergic Neurotransmission : The compound has been used in the synthesis of [18F]p-MPPF, a 5-HT 1A antagonist, for studying serotonergic neurotransmission with positron emission tomography (PET) (Plenevaux et al., 2000).

  • Antitumor Activity : Novel 1,2,4-triazole Schiff bases containing 1-(2-Fluorophenyl)piperazine were synthesized and showed promising antitumor activity, indicating its potential in cancer therapy (Ding et al., 2016).

  • Conformational Analysis for Alzheimer's Disease : A study conducted a conformational analysis and density functional theory investigations on 1-(4-Fluorophenyl)Piperazine, assessing its inhibitory activity against Alzheimer’s Disease and predicting its ADME properties (Celik, 2022).

Safety And Hazards

1-(2-Fluorophenyl)piperazine is considered hazardous. It can cause severe skin burns and eye damage, and may be harmful if swallowed or in contact with skin. It may also cause respiratory irritation .

Future Directions

While specific future directions for 1-(2-Fluorophenyl)piperazine are not mentioned in the search results, the ongoing research into the synthesis of piperazine derivatives suggests that this field continues to be an active area of study .

properties

IUPAC Name

1-(2-fluorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTZRJKKXSKXKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30143732
Record name 1-(2-Fluorophenyl)piperazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)piperazine

CAS RN

1011-15-0
Record name 1-(2-Fluorophenyl)piperazine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluorophenyl)piperazine
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Record name 1-(2-Fluorophenyl)piperazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-fluorophenyl)piperazine
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-Fluoroaniline (4.0 g, 36.0 mmol) and bis-(2-chloroethyl)-amine hydrochloride (6.4 g, 36.0 mmol) were dissolved in n-butanol (40 mL) and potassium carbonate (12.0 g, 86.8 mmol) was added. The reaction mixture was heated to 100° C. for 16 h, cooled to room temperature, and concentrated under reduced pressure. The crude reaction mixture was diluted with 10% MeOH in CHCl3 and filtered. The clear filtrate was concentrated under reduced pressure to get 1-(2-fluorophenyl)piperazine (2.0 g, yield 31%), which was carried through without further purification. 1H NMR (400 MHz, CDCl3) δ 9.95 (br s, 1H), 7.12-6.95 (m, 4H), 3.43 (br s, 8H). MS (ESI) m/z: Calculated for C10H13FN2: 180.11. found: 180.9 (M+H)+
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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